molecular formula C5H5Cl2N3O2 B068075 2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide CAS No. 175201-80-6

2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide

Cat. No.: B068075
CAS No.: 175201-80-6
M. Wt: 210.02 g/mol
InChI Key: IEDYEGGRRQZQDT-UHFFFAOYSA-N
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Description

2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Chemical Reactions Analysis

2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, basic conditions, and room temperature ionic liquids . The major products formed from these reactions are tri-substituted imidazol-4-ones .

Mechanism of Action

The mechanism of action of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide involves its interaction with various molecular targets and pathways. The compound’s imidazole ring structure allows it to interact with enzymes and receptors, leading to its broad range of biological activities . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide can be compared with other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share similar core structures but differ in their specific substituents, leading to variations in their biological activities and applications. The uniqueness of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O2/c6-4-5(7)10(2-8-4)1-3(11)9-12/h2,12H,1H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDYEGGRRQZQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381014
Record name 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-80-6
Record name 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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